molecular formula C8H5NO2 B1360260 2-Cyanobenzoic acid CAS No. 3839-22-3

2-Cyanobenzoic acid

Cat. No. B1360260
CAS RN: 3839-22-3
M. Wt: 147.13 g/mol
InChI Key: DTNSDCJFTHMDAK-UHFFFAOYSA-N
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Description

2-Cyanobenzoic acid, also known as o-cyanobenzoic acid, is an organic compound with the chemical formula C8H5NO2 . It belongs to the class of aromatic carboxylic acids and is widely used in various fields of research and industry due to its unique physical and chemical properties .


Synthesis Analysis

2-Cyanobenzoic acid can be prepared from phthalic anhydride . It has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, Benzoate modified β-cyclodextrin derivatives, and Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors .


Molecular Structure Analysis

The molecular weight of 2-Cyanobenzoic acid is 147.13 . Its molecular formula is C8H5NO2 . The InChI key is DTNSDCJFTHMDAK-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Cyanobenzoic acid has been involved in various chemical reactions such as decarboxylation, decarboxylative halogenation, and protodecarboxylation . It has also been used in the study of ring-chain tautomeric equilibria .


Physical And Chemical Properties Analysis

2-Cyanobenzoic acid is a solid at room temperature . It has a melting point of 212 °C . The density is 1.3±0.1 g/cm3 and the boiling point is 341.9±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Phthalamidine

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Cyanobenzoic acid may be used to synthesize phthalamidine .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of T-box Riboswitch Antiterminator RNA-binding Oxazolidinone Derivatives

  • Scientific Field : Biochemistry
  • Application Summary : 2-Cyanobenzoic acid has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Benzoate Modified β-cyclodextrin Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Cyanobenzoic acid has been used as a reactant in the synthesis of benzoate modified β-cyclodextrin derivatives .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Pyrrolo [1,2-f]triazines for use as JAK2 Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Cyanobenzoic acid has been used as a reactant in the synthesis of Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Decarboxylation

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Cyanobenzoic acid can be used as a reactant in decarboxylation .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Decarboxylative Halogenation

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Cyanobenzoic acid can be used as a reactant in decarboxylative halogenation .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Protodecarboxylation

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Cyanobenzoic acid can be used as a reactant in protodecarboxylation .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Determination of Ring-Chain Tautomeric Equilibrium

  • Scientific Field : Physical Chemistry
  • Application Summary : Mass spectrophotometry, NMR, IR are extremely useful techniques to determine the ring-chain tautomeric equilibrium of 2-cyanobenzoic acid in all three phases .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

2-Cyanobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNSDCJFTHMDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191732
Record name 2-Cyanobenzoic acid
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanobenzoic acid

CAS RN

3839-22-3
Record name 2-Cyanobenzoic acid
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Record name 3839-22-3
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Record name 2-Cyanobenzoic acid
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Record name 2-Cyanobenzoic acid
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Synthesis routes and methods

Procedure details

Moreover, the present inventors have found that reaction of the cyanobenzaldehyde compounds as starting materials and a hypohalogenous compound in water or a mixed solvent of water and an aprotic polar solvent affords cyanobenzoic acid compounds in a high purity and in a high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
A Wang, JA Maguire, E Biehl - The Journal of Organic Chemistry, 1998 - ACS Publications
… To confirm the orientation of the cyano and carboxylic acid groups, 4-methoxy-2-cyanobenzoic acid (4f) was converted to the corresponding anhydride (8) via phthalic acid (7) and to 3,3-…
Number of citations: 9 pubs.acs.org
DA Iglesias, DL Ruiz, PE Allegretti - 2012 - ri.conicet.gov.ar
… Furthermore, evidences of ring-chain tautomerism of 2-cyanobenzoic acid were found in solution using 1H and 13C nuclear magnetic resonance and in solid phase by infrared …
Number of citations: 2 ri.conicet.gov.ar
MAVR da Silva, LMPF Amaral, CRP Boaventura… - The Journal of Chemical …, 2008 - Elsevier
… Three different minima on the potential energy surface have been located for 2-cyanobenzoic acid, structures 1a, 1b, and 1c in figure 1, while two stable conformations (2a and 2b in …
Number of citations: 7 www.sciencedirect.com
KA Hodd, P Shadbolt - British polymer journal, 1983 - Wiley Online Library
… The only other potential route to 2-cyanobenzoic acid … preparation of simple esters of 2-cyanobenzoic acid 4*7-9 and could … Hoogewerff and van Dorp lo prepared 2-cyanobenzoic acid …
Number of citations: 1 onlinelibrary.wiley.com
DA Perry, JS Cordova, WD Spencer… - The Journal of …, 2010 - ACS Publications
… For 2-cyanobenzoic acid (2CBA), the DFT calculated dipole moment was 5.87 D, for 3-cyanobenzoic acid (3CBA), the dipole moment was 5.31 D, and for 4-cyanobenzoic acid (4CBA), …
Number of citations: 22 pubs.acs.org
LJ Goossen, B Melzer - The Journal of Organic Chemistry, 2007 - ACS Publications
… : 1.20 mmol of 2-cyanobenzoic acid, 1.00 mmol … 2-cyanobenzoic acid, 1.50 mmol of aryl halide. We began our search for a better catalyst system for the coupling of 2-cyanobenzoic acid (…
Number of citations: 122 pubs.acs.org
M Bakthadoss, MA Hussain, TT Reddy - Chemical Communications, 2023 - pubs.rsc.org
… The palladium-catalyzed remote meta-C–H olefination of geometrically challenging substituted cinnamates using a nitrile directing group derived from 2-cyanobenzoic acid has been …
Number of citations: 1 pubs.rsc.org
DA Iglesias, DL Ruiz, PE Allegretti - Australian Journal of …, 2014 - CSIRO Publishing
… The compounds under study, 2-cyanobenzoic acid (I)… -2-cyanobenzoic acid (V), were synthesised adapting procedures from the literature (Chart 1). [ 32 ] Given that 2-cyanobenzoic acid …
Number of citations: 3 www.publish.csiro.au
J Li, H Ren, J Li - Journal of Coordination Chemistry, 2023 - Taylor & Francis
… In this work, we selected 2-cyanobenzoic acid (2-CNB) as a bridging ligand to assemble … (H 2 O)] n (1, 2-CNB = 2-cyanobenzoic acid). X-ray analysis suggested that 1 is a 1-dimensional …
Number of citations: 2 www.tandfonline.com
JH Sun, WF Daneker - Synthetic communications, 1998 - Taylor & Francis
… of 2-cyanobenzoic acid,5 but neither reaction conditions nor yields of the product was provided. Reduction of 2-cyanobenzoic acid … hydrogenation of 2-cyanobenzoic acid with platinum …
Number of citations: 2 www.tandfonline.com

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